4-[4-[4-[4-(4-carboxyphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]-2,5-dimethylphenyl]benzoic acid
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Overview
Description
4-[4-[4-[4-(4-carboxyphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]-2,5-dimethylphenyl]benzoic acid, also known as 4,4’,4’‘,4’‘’-methanetetrayltetrabenzoic acid, is a complex organic compound with the molecular formula C29H20O8 and a molecular weight of 496.46 g/mol . This compound is characterized by its four carboxyphenyl groups attached to a central methane core, making it a highly symmetrical molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[4-[4-(4-carboxyphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]-2,5-dimethylphenyl]benzoic acid typically involves the reaction of 4-carboxybenzaldehyde with 2,5-dimethylbenzene under acidic conditions. The reaction proceeds through a series of condensation and oxidation steps to form the final product . The reaction conditions often include the use of strong acids like sulfuric acid as catalysts and elevated temperatures to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-[4-[4-[4-(4-carboxyphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]-2,5-dimethylphenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or esters.
Reduction: The compound can be reduced to form alcohols or aldehydes.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration reactions. The reactions typically occur under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid groups can yield anhydrides, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
4-[4-[4-[4-(4-carboxyphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]-2,5-dimethylphenyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it useful in the study of molecular interactions and binding affinities.
Industry: The compound is used in the production of advanced materials, such as high-performance polymers and coatings[][4].
Mechanism of Action
The mechanism of action of 4-[4-[4-[4-(4-carboxyphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]-2,5-dimethylphenyl]benzoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their activity and function. Additionally, the aromatic rings can participate in π-π stacking interactions, further influencing the compound’s binding properties[5][5].
Comparison with Similar Compounds
Similar Compounds
4-(Diphenylphosphino)benzoic acid: This compound has a similar aromatic structure but contains a phosphine group instead of carboxylic acids.
4,4’-Sulfonyldibenzoic acid: This compound features sulfonyl groups attached to the aromatic rings, providing different chemical properties.
4-Carboxyphenylphosphonic acid: Similar in structure but contains a phosphonic acid group.
Uniqueness
4-[4-[4-[4-(4-carboxyphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]-2,5-dimethylphenyl]benzoic acid is unique due to its highly symmetrical structure and multiple carboxylic acid groups, which enhance its ability to form stable complexes and participate in various chemical reactions. This makes it particularly valuable in the synthesis of advanced materials and in scientific research applications .
Properties
Molecular Formula |
C38H34O4 |
---|---|
Molecular Weight |
554.7 g/mol |
IUPAC Name |
4-[4-[4-[4-(4-carboxyphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]-2,5-dimethylphenyl]benzoic acid |
InChI |
InChI=1S/C38H34O4/c1-21-17-33(23(3)15-31(21)27-7-11-29(12-8-27)37(39)40)35-19-26(6)36(20-25(35)5)34-18-22(2)32(16-24(34)4)28-9-13-30(14-10-28)38(41)42/h7-20H,1-6H3,(H,39,40)(H,41,42) |
InChI Key |
IOZOGPGWSDEVKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C2=CC(=C(C=C2C)C3=CC(=C(C=C3C)C4=CC=C(C=C4)C(=O)O)C)C)C)C5=CC=C(C=C5)C(=O)O |
Origin of Product |
United States |
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